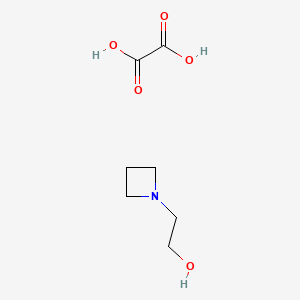

2-(Azetidin-1-yl)ethanol oxalate

説明

Historical Development and Contemporary Relevance of Azetidine (B1206935) Heterocycles in Organic Chemistry

The history of azetidine chemistry dates back over a century, with early explorations into the synthesis of these strained ring systems. bldpharm.com Initially, their synthesis was fraught with challenges, limiting their widespread application. bldpharm.compharmaffiliates.com However, over the past few decades, significant advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible. bldpharm.comsigmaaldrich.com These methods include intramolecular cyclizations, [2+2] cycloadditions, and ring expansions of smaller heterocycles. clearsynth.commdpi.comchemscene.com

In contemporary organic chemistry, azetidines are recognized as valuable building blocks and scaffolds. pharmaffiliates.comnih.gov Their rigid, three-dimensional structures are sought after in drug discovery as they can provide novel intellectual property and improved pharmacological profiles. sigmaaldrich.comnih.gov The azetidine motif is found in a number of biologically active compounds, including antibacterial agents and compounds targeting the central nervous system. bldpharm.compharmaffiliates.comnih.gov The development of new synthetic methods continues to be an active area of research, aiming to provide even more efficient and versatile routes to these important heterocycles. tandfonline.combiosynth.comacs.org

Unique Strain-Driven Reactivity of Four-Membered Nitrogen Heterocycles in Synthetic Strategies

The chemical behavior of azetidines is largely dictated by their significant ring strain, which is estimated to be around 25.2 kcal/mol. sigmaaldrich.com This strain is a consequence of the deviation of bond angles from the ideal tetrahedral geometry. While this makes them more reactive than their five- and six-membered counterparts (pyrrolidines and piperidines), they are generally more stable and easier to handle than the even more strained three-membered aziridines. tandfonline.com

This inherent ring strain can be strategically harnessed in organic synthesis. sigmaaldrich.comtandfonline.com Under appropriate conditions, the azetidine ring can be opened, providing access to a variety of linear amine derivatives. tandfonline.com This strain-release-driven reactivity allows for transformations that are often difficult to achieve with other, less strained systems. For example, the ring can be cleaved by nucleophiles, electrophiles, or through transition-metal catalyzed processes, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. tandfonline.combiosynth.com This unique reactivity makes azetidines versatile intermediates for the synthesis of more complex molecules.

Structural Framework of 2-(Azetidin-1-yl)ethanol (B571535) Oxalate (B1200264) within Azetidine-Containing Systems

2-(Azetidin-1-yl)ethanol oxalate is a specific example of a functionalized azetidine. The core of the molecule is the azetidine ring, a four-membered heterocycle containing one nitrogen and three carbon atoms. In this particular compound, the nitrogen atom of the azetidine ring is substituted with a 2-hydroxyethyl group (-CH₂CH₂OH), forming the parent compound, 2-(Azetidin-1-yl)ethanol.

The "oxalate" designation indicates that this compound is the salt formed between the basic nitrogen of the azetidine ring and oxalic acid, a dicarboxylic acid. mdpi.com The formation of an oxalate salt is a common strategy in pharmaceutical and chemical development to improve the stability, crystallinity, and handling properties of a basic compound. The resulting salt, 2-(Azetidin-1-yl)ethanol oxalate, therefore combines the structural features of the strained azetidine ring with a functional side chain and an oxalate counter-ion.

Chemical and Physical Data

Below are tables detailing the available chemical and physical properties of the parent compound, 2-(Azetidin-1-yl)ethanol, and its constituent acid, oxalic acid. Data for the specific oxalate salt is not widely published, but its properties can be inferred from its components.

Table 1: Properties of 2-(Azetidin-1-yl)ethanol

| Property | Value | Source |

| CAS Number | 67896-18-8 | sigmaaldrich.com |

| Molecular Formula | C₅H₁₁NO | sigmaaldrich.comnih.gov |

| Molecular Weight | 101.15 g/mol | sigmaaldrich.comnih.gov |

| IUPAC Name | 2-(azetidin-1-yl)ethanol | nih.gov |

Table 2: Properties of Oxalic Acid

| Property | Value | Source |

| CAS Number | 144-62-7 | |

| Molecular Formula | C₂H₂O₄ | |

| Molecular Weight | 90.03 g/mol | |

| Appearance | Colorless crystals or white powder | |

| IUPAC Name | oxalic acid |

特性

IUPAC Name |

2-(azetidin-1-yl)ethanol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.C2H2O4/c7-5-4-6-2-1-3-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWHGYWDOIWPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CCO.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity, Reaction Mechanisms, and Transformational Chemistry of 2 Azetidin 1 Yl Ethanol and Its Azetidine Moiety

Ring-Opening and Ring-Transformation Reactions of the Azetidine (B1206935) Core

The high ring-strain energy of the azetidine ring is a primary driver of its reactivity, making it an excellent substrate for reactions that relieve this strain. rsc.orgresearchgate.net Consequently, azetidines are prone to nucleophilic ring-opening and ring-expansion reactions, which yield highly substituted acyclic amines or larger heterocyclic systems. acs.org

Nucleophilic Ring-Opening: The azetidine ring can be opened by various nucleophiles. This process is often facilitated by the activation of the ring's nitrogen atom. For instance, upon protonation or quaternization, the resulting azetidinium ion becomes highly electrophilic and susceptible to attack. Concentrated hydrochloric acid, upon heating, can cause the ring of azetidine to open. rsc.org Lewis acids like BF₃·OEt₂ have also been shown to be efficient catalysts for the regioselective ring-opening of N-substituted azetidines with alcohols and thiols, proceeding under mild conditions. acs.org The reaction of N-acyl azetidines with organometallic reagents can lead to the formation of stable tetrahedral intermediates, which can then undergo further transformations. nih.gov

Ring-Transformation and Expansion: Substituted azetidines serve as valuable synthons for creating larger, more complex heterocyclic structures. Through carefully chosen reaction pathways, the four-membered ring can be expanded. For example, rearrangements can lead to the formation of pyrroles, pyrrolidines, piperidines, and azepanes. acs.org One such transformation, known as the β-lactam-synthon protocol, utilizes the reduction of β-lactams (azetidin-2-ones) to access azetidines, which can then be rearranged. acs.org However, the presence of Lewis acids during these reductions can sometimes promote the undesired ring-opening of the strained four-membered ring, particularly with electron-rich substituents on the azetidine nucleus. acs.orgnih.gov

A summary of representative ring-opening reactions is presented below.

| Starting Material | Reagent(s) | Product Type | Reference |

| N-Alkyl Azetidine | Conc. HCl, heat | Acyclic Amine | rsc.org |

| N-Sulfonyl Azetidine | Alcohols/Thiols, BF₃·OEt₂ | γ-Amino Ether/Thioether | acs.org |

| N-Acyl Azetidine | Organometallic Reagents | Ketone (via intermediate) | nih.gov |

| N-Benzhydryl Azetidine | Triphosgene (BTC) | Ring-Opened Carbamoyl Chloride | nih.gov |

Stereochemical Aspects of Azetidine Transformations

The stereochemistry of reactions involving the azetidine ring is a critical aspect of its synthetic utility. Many transformations can proceed with a high degree of stereoselectivity, often retaining the stereochemistry of the substituents on the ring. nih.gov

The reduction of N-substituted azetidin-2-ones to azetidines using reagents like diborane (B8814927) or alanes generally preserves the stereochemistry of the ring substituents. nih.gov However, the choice of catalyst and reagents can significantly influence the diastereomeric ratio of products in other transformations. nih.gov For instance, in the synthesis of cis-2,4-disubstituted azetidine-3-ones, high stereoselectivity is achieved, likely proceeding through a transition state that minimizes steric hindrance between the bulky metal catalyst and an alkyl group. nih.gov

Chiral auxiliaries are frequently employed to control the stereochemical outcome of azetidine synthesis and functionalization. nih.gov The use of chiral tert-butanesulfinamide as an auxiliary, for example, allows for the synthesis of C-2-substituted azetidines with high levels of stereoselectivity. nih.gov Furthermore, methods have been developed for the stereoselective synthesis of optically active azetidine derivatives through the rearrangement of chiral oxirane precursors. youtube.com In nucleophilic ring-opening reactions of azetidiniums, the process often occurs in a stereoselective and regioselective manner, yielding functionalized linear amines with defined stereocenters. organic-chemistry.org

Functional Group Interconversions on the Ethanol (B145695) Side Chain

The 2-hydroxyethyl substituent on the azetidine nitrogen offers a secondary site for chemical modification. The primary alcohol of the 2-(azetidin-1-yl)ethanol (B571535) moiety can undergo typical alcohol reactions, although the basicity of the adjacent azetidine nitrogen must be considered, as it may interfere with certain reagents or require protection.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(azetidin-1-yl)acetaldehyde, or further to the carboxylic acid, 2-(azetidin-1-yl)acetic acid, using standard oxidizing agents. The choice of oxidant would determine the final product, with milder reagents like pyridinium (B92312) chlorochromate (PCC) favoring the aldehyde and stronger reagents like potassium permanganate (B83412) or chromic acid favoring the carboxylic acid.

Esterification and Etherification: The hydroxyl group can be converted into an ester or an ether. Esterification can be achieved through reaction with an acyl chloride or carboxylic anhydride, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. Similarly, etherification can be performed, for example, through a Williamson ether synthesis by first deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Conversion to a Leaving Group: For nucleophilic substitution reactions, the hydroxyl group, being a poor leaving group, can be converted into a better one, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine. pharmaffiliates.com This transformation creates an electrophilic site on the side chain, allowing for displacement by various nucleophiles to introduce new functional groups. This strategy is a cornerstone of synthetic chemistry, enabling the conversion of alcohols into a wide array of other functionalities. pharmaffiliates.com For example, a similar approach involving mesylation and subsequent ring closure is a common method for synthesizing the azetidine ring itself from β-amino alcohols. researchgate.net

Reactivity of the Azetidinium Cation formed with Oxalate (B1200264)

The compound 2-(azetidin-1-yl)ethanol oxalate is a salt formed from the acid-base reaction between the basic nitrogen of the azetidine ring and the dicarboxylic oxalic acid. Azetidine is strongly basic, with a pKa of 11.29 for its conjugate acid. Oxalic acid is a relatively strong organic acid (pKa1 ≈ 1.27, pKa2 ≈ 4.27), capable of readily protonating the azetidine nitrogen to form a 2-(azetidin-1-yl)ethanolium cation.

The formation of this azetidinium cation significantly alters the reactivity of the heterocyclic ring. The protonated nitrogen acts as a strong electron-withdrawing group, which activates the ring for nucleophilic attack. The oxalate dianion (C₂O₄²⁻), generated from the deprotonation of oxalic acid, can then function as a nucleophile.

A potential reaction is the nucleophilic ring-opening of the azetidinium cation by the oxalate anion. This would involve the attack of an oxalate oxygen atom on one of the azetidine ring's α-carbons, leading to the cleavage of a C-N bond and formation of a linear, N-substituted amino alcohol derivative. The oxalate ion is known to form complex ions with many cations, and its interaction in the solid state is often stabilized by extensive hydrogen bonding networks. In the salt, the azetidinium proton and the hydroxyl proton of the side chain can form strong hydrogen bonds with the oxygen atoms of the oxalate anion.

Detailed Reaction Mechanisms and Kinetic Studies

The mechanisms of azetidine transformations are diverse and dependent on the specific reaction type.

Nucleophilic Ring-Opening (SN2 Mechanism): The ring-opening of an activated azetidinium ion by a nucleophile is a key reaction. organic-chemistry.org This process typically follows an Sₙ2 mechanism. The nucleophile attacks one of the electrophilic α-carbons of the azetidinium ring, leading to inversion of stereochemistry at that carbon if it is a chiral center. The reaction proceeds through a transition state where the nucleophile, the carbon atom, and the nitrogen leaving group are partially bonded. The regioselectivity of the attack (i.e., which α-carbon is attacked) is influenced by steric and electronic factors of substituents on the ring. organic-chemistry.org Density Functional Theory (DFT) calculations have been employed to understand the parameters governing this regioselectivity. organic-chemistry.org

[2+2] Cycloadditions: The synthesis of the azetidine ring itself can be achieved through photochemical reactions like the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene. rsc.org The mechanism can proceed through either an excited singlet state or a triplet state of the imine, which has stereochemical implications. Reactions from the singlet state are often stereospecific, while those from the triplet state may yield mixtures of diastereomers.

Kinetic Studies: Kinetic studies, often supported by computational methods like DFT, are crucial for understanding reaction pathways. organic-chemistry.org For example, in the dehydrogenative coupling of formate (B1220265) anions to form oxalate, DFT calculations have shown that the kinetics are influenced not only by basicity but also by the destabilization of intermediates by the specific cations present. Similarly, for azetidine reactions, kinetic analysis helps to elucidate the stability of intermediates and the energy barriers for different competing pathways, such as ring-opening versus rearrangement. nih.gov

Strategic Applications in Complex Organic Synthesis

2-(Azetidin-1-yl)ethanol (B571535) Oxalate (B1200264) as a Key Synthetic Intermediate

In principle, 2-(azetidin-1-yl)ethanol, the free base of the oxalate salt, represents a bifunctional building block. The nucleophilic secondary amine of the azetidine (B1206935) ring and the primary hydroxyl group offer two distinct points for chemical modification. The oxalate salt form is typically employed to enhance the stability and ease of handling of the parent amine.

Theoretically, the azetidine nitrogen can undergo N-alkylation or N-acylation reactions to introduce a wide array of substituents, thereby expanding the molecular complexity. The hydroxyl group, in turn, can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for subsequent nucleophilic substitution, providing further avenues for derivatization. Despite these potential applications, specific examples of 2-(azetidin-1-yl)ethanol oxalate being used as a key intermediate in multi-step syntheses of complex targets are not prominently featured in the current body of scientific literature.

Derivatization Pathways for Library Synthesis and Scaffold Diversification

The diversification of azetidine-containing scaffolds is a key strategy in the generation of chemical libraries for drug discovery. This often involves the modification of functional groups appended to the azetidine ring. For scaffolds containing a hydroxyl group on a side chain, such as the azetidine-ethanol moiety, common derivatization pathways would include:

Etherification: Formation of ethers by reaction with alkyl halides or under Mitsunobu conditions.

Esterification: Acylation with carboxylic acids, acid chlorides, or anhydrides to form esters.

Oxidation: Conversion of the primary alcohol to an aldehyde or carboxylic acid, which can then undergo further reactions like reductive amination or amide bond formation.

Similarly, the azetidine nitrogen provides a handle for diversification through N-alkylation, N-arylation, and N-acylation. While these are standard transformations in organic synthesis, their specific application to 2-(azetidin-1-yl)ethanol for the purpose of library synthesis is not explicitly detailed in the available research. The synthesis of large libraries of spirocyclic azetidines has been described, but the starting materials for these syntheses are typically other functionalized azetidines or precursors that form the azetidine ring during the synthetic sequence. nih.govnih.gov

Computational and Theoretical Investigations

Quantum Chemical Studies of Molecular Structure, Stability, and Electronic Properties

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure of 2-(Azetidin-1-yl)ethanol (B571535) oxalate (B1200264) and understanding its stability and electronic characteristics. The molecule consists of a protonated 2-(azetidin-1-yl)ethanol cation and an oxalate anion.

Molecular Structure and Stability: The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a key structural feature. researchgate.netenamine.net Its geometry is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain, while less than that of the three-membered aziridine (B145994) ring, is a dominant factor in its chemical behavior. rsc.orgrsc.orgresearchwithrutgers.com Despite this strain, the azetidine ring is reasonably stable, allowing for its incorporation into various molecules. rsc.orgresearchwithrutgers.comresearchgate.net The stability of azetidine-containing compounds can, however, be influenced by substituents. For instance, studies on N-substituted azetidines have shown they can undergo acid-mediated intramolecular ring-opening decomposition, highlighting the delicate balance of factors governing their stability. nih.gov

Electronic Properties: The electronic properties are largely dictated by the distribution of electron density. The nitrogen atom of the azetidine ring is a site of high electron density, making it a nucleophilic center in the free base form. Upon protonation to form the oxalate salt, the nitrogen becomes positively charged, significantly altering the electronic landscape. The lone pair on the nitrogen in N-aryl azetidines can be delocalized, conferring sp² character to the ring nitrogen. nih.gov The oxalate anion features delocalized negative charge across the four oxygen atoms.

Quantum chemical methods can be used to calculate key electronic descriptors, as shown in the table below. These parameters are crucial for predicting reactivity and intermolecular interactions.

Table 1: Predicted Electronic Properties from Quantum Chemical Studies

| Property | Description | Significance for 2-(Azetidin-1-yl)ethanol oxalate |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. |

| Electrostatic Potential (ESP) Map | A visual representation of the charge distribution on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for ionic and polar interactions. |

| Mulliken/NPA Charges | Atomic charges calculated by partitioning the total electron density among the atoms. | Quantifies the charge on each atom, offering insight into the polarity of bonds and the nature of the ionic interaction between the cation and anion. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility in polar solvents and intermolecular interactions. |

Mechanistic Probing of Azetidine-Forming and -Transforming Reactions

Computational studies are invaluable for investigating the detailed mechanisms of reactions that form or transform the azetidine ring. researchwithrutgers.com These studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a rationale for observed product distributions and reaction efficiencies.

Azetidine Formation: The synthesis of azetidines can be achieved through various routes, and computational models help elucidate their mechanisms. researchwithrutgers.com Common methods include:

Intramolecular Cyclization: This is the most frequent method, involving a nucleophilic displacement of a leaving group by a nitrogen atom. acs.org Computational studies can model the transition state of this SN2 reaction and evaluate competing elimination pathways.

[2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is an efficient method for synthesizing azetidines. nih.govresearchgate.net Mechanistic studies, including computational investigations, suggest these reactions can proceed through triplet or singlet excited states and may involve an exciplex intermediate. researchgate.netrsc.org Recent developments have utilized visible-light photocatalysis to drive these reactions under mild conditions. nih.gov

C-H Amination: Palladium-catalyzed intramolecular C(sp³)-H amination offers a modern approach to azetidines. rsc.org DFT calculations can shed light on the mechanism, which involves a high-valent palladium intermediate and reductive elimination to form the ring. rsc.org

Radical Cyclization: An anti-Baldwin 4-exo-dig radical cyclization of ynamides, catalyzed by copper photoredox systems, has been developed for azetidine synthesis. nih.gov DFT calculations have shown that this kinetically favored pathway allows for controlled regioselectivity. nih.gov

Azetidine Transformations: The reactivity of azetidines is largely driven by their ring strain, which facilitates ring-opening reactions. rsc.orgrsc.orgresearchwithrutgers.com Computational studies can probe the mechanisms of these transformations. For example, the acid-mediated ring-opening of N-substituted azetidines was studied to understand the decomposition pathway, enabling the design of more stable analogs. nih.gov

Conformational Analysis and Influence of Ring Strain on Reactivity

Conformational Analysis: The four-membered azetidine ring is not planar but exists in a puckered conformation to relieve some torsional strain. The substituent on the nitrogen atom and at other positions on the ring influences the preferred conformation. For 2-(Azetidin-1-yl)ethanol, the side chain introduces additional degrees of freedom. Computational methods, such as potential energy surface (PES) scans, can be used to identify stable conformers and the energy barriers between them. The conformationally restricted nature of the azetidine scaffold is a desirable trait in medicinal chemistry, as it reduces the entropic penalty of binding to a biological target. enamine.net

Influence of Ring Strain on Reactivity: The ring strain of approximately 25.4 kcal/mol is a defining feature of azetidines. rsc.org This strain energy, intermediate between that of highly reactive aziridines and stable pyrrolidines, makes the azetidine ring susceptible to cleavage under appropriate conditions, providing a powerful tool for synthetic chemists. rsc.orgrsc.orgresearchgate.net Computational studies can quantify this strain and predict its effect on reaction barriers. For instance, in decarboxylative Giese-type reactions, the subtle strain release in four-membered rings was shown through competitive and computational experiments to be sufficient to overcome the steric hindrance that typically prevents addition to certain Michael acceptors. acs.org This strain-driven reactivity allows for the development of unique synthetic methodologies that are not feasible with unstrained rings. rsc.orgresearchwithrutgers.com

Table 2: Comparison of Ring Strain in Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Ring Strain (kcal/mol) | General Reactivity |

| Aziridine | 3 | ~27.7 rsc.org | High |

| Azetidine | 4 | ~25.4 rsc.org | Moderate, susceptible to ring-opening rsc.orgresearchwithrutgers.com |

| Pyrrolidine (B122466) | 5 | ~5.4 rsc.org | Low |

| Piperidine | 6 | ~0 researchgate.net | Low |

Prediction of Spectroscopic Signatures

Computational chemistry allows for the a priori prediction of spectroscopic data, which is crucial for the identification and characterization of new compounds. By solving the quantum mechanical equations governing the interaction of molecules with electromagnetic radiation, spectra can be simulated.

NMR Spectroscopy: Chemical shifts (¹H, ¹³C) and coupling constants can be calculated with good accuracy using methods like GIAO (Gauge-Including Atomic Orbital). These predictions are invaluable for assigning peaks in experimental spectra and confirming the structure of complex molecules like azetidine derivatives. researchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to atomic displacements. The resulting simulated IR spectrum can be compared with experimental data to identify characteristic functional group vibrations, such as the O-H stretch of the ethanol (B145695) group, C-N stretches of the azetidine ring, and the characteristic strong absorptions of the oxalate C=O and C-O bonds.

Mass Spectrometry (MS): While direct prediction of fragmentation patterns is complex, computational methods can help by calculating bond dissociation energies and the stability of potential fragment ions. This can aid in the interpretation of the mass spectrum obtained from techniques like High-Resolution Mass Spectrometry (HRMS), which is used to confirm molecular formulas. researchgate.net

Deep Learning Approaches: Modern approaches utilize deep neural networks trained on large spectral databases to predict functional groups directly from FTIR and MS data, offering a rapid and automated method for structural elucidation. rsc.org

In Silico Studies of Reaction Pathways and Energy Landscapes

In silico studies provide a comprehensive view of a chemical reaction by mapping its entire energy landscape. This involves locating all relevant stationary points (reactants, products, intermediates, and transition states) on the potential energy surface.

Reaction Pathways: For the synthesis of the 2-(Azetidin-1-yl)ethanol moiety, computational chemists can model various synthetic routes, for example, the reaction of azetidine with ethylene (B1197577) oxide. By calculating the energies of intermediates and transition states, the most favorable pathway can be determined. Recently, computational modeling was used to pre-screen reactants for a photocatalyzed azetidine synthesis, successfully predicting which pairs would react to form the desired product. mit.edu This predictive power accelerates the discovery of new synthetic methods. mit.edu

Advanced Analytical Methodologies for Characterization and Purity Assessment

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of 2-(Azetidin-1-yl)ethanol (B571535) oxalate (B1200264). These techniques provide detailed information about the molecular framework, functional groups, and three-dimensional arrangement of the molecule.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 2-(Azetidin-1-yl)ethanol oxalate, a suite of NMR experiments including ¹H, ¹³C, and two-dimensional (2D) NMR are employed to provide a complete picture of the molecule's connectivity. omicsonline.orgwikipedia.orglibretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Azetidin-1-yl)ethanol oxalate is expected to display distinct signals corresponding to the protons of the azetidine (B1206935) ring, the ethanol (B145695) side chain, and the exchangeable proton of the oxalate counter-ion. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, as well as the formation of the oxalate salt.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms within the molecule. The spectrum will show characteristic peaks for the azetidinyl carbons, the ethanolic carbons, and the carboxylate carbon of the oxalate anion. Salt formation typically induces a shift in the resonance of carbons near the protonated nitrogen atom.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for assembling the molecular structure. omicsonline.orgyoutube.comnih.gov

COSY experiments establish proton-proton couplings, confirming the connectivity within the azetidine ring and the ethanol chain.

HSQC correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹H and ¹³C spectra. wikipedia.org

While ¹⁵N and ¹⁹F NMR are powerful techniques, their application to 2-(Azetidin-1-yl)ethanol oxalate would only be relevant if these isotopes were present in the molecule or used as labeling agents in specific studies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(Azetidin-1-yl)ethanol Oxalate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Azetidine-CH₂ (C2/C4) | ~3.8 - 4.2 | ~55 - 60 |

| Azetidine-CH₂ (C3) | ~2.3 - 2.7 | ~15 - 20 |

| N-CH₂ | ~3.5 - 3.9 | ~60 - 65 |

| O-CH₂ | ~3.9 - 4.3 | ~58 - 62 |

| Oxalate-COOH | Broad, ~10-13 (if not exchanged) | ~160 - 165 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (LC-MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of 2-(Azetidin-1-yl)ethanol, allowing for the determination of its elemental composition. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separation and identification. fishersci.comelsevier.estechnologynetworks.com

Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govnih.govnih.govchromatographyonline.comnih.gov This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound and aiding in the characterization of any potential impurities or degradants. The expected fragmentation of the 2-(Azetidin-1-yl)ethanol cation would likely involve cleavage of the ethanol side chain and opening of the azetidine ring.

Table 2: Predicted Mass Spectrometry Data for 2-(Azetidin-1-yl)ethanol

| Analysis | Predicted m/z | Interpretation |

|---|---|---|

| HRMS ([M+H]⁺) | Calculated for C₅H₁₂NO⁺ | Protonated molecule of the free base |

| MS/MS Fragmentation | Various fragments | Loss of H₂O, loss of C₂H₄O, cleavage of azetidine ring |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in 2-(Azetidin-1-yl)ethanol oxalate. The spectrum is a superposition of the vibrational modes of the protonated amine, the alcohol, the alkyl chains, and the oxalate anion. rsc.orgnist.govacs.orgwalisongo.ac.id

Key expected absorptions include:

A broad band in the region of 2400-2800 cm⁻¹ corresponding to the N⁺-H stretching of the amine salt.

O-H stretching vibration from the alcohol group, typically seen around 3300-3500 cm⁻¹.

C-H stretching vibrations of the alkyl groups in the 2850-3000 cm⁻¹ region.

Strong asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) groups of the oxalate anion, expected around 1600-1700 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for 2-(Azetidin-1-yl)ethanol Oxalate

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N⁺-H Stretch (Amine Salt) | 2400 - 2800 (broad) |

| O-H Stretch (Alcohol) | 3300 - 3500 (broad) |

| C-H Stretch (Alkyl) | 2850 - 3000 |

| C=O Stretch (Oxalate) | 1600 - 1700 (strong) |

| C-O Stretch / O-C=O Bend (Oxalate) | 1300 - 1400 |

Chiroptical Spectroscopy for Enantiomeric Purity Determination

Since 2-(Azetidin-1-yl)ethanol possesses a chiral center at the carbon atom bearing the hydroxyl group, chiroptical techniques such as Vibrational Circular Dichroism (VCD) can be employed to determine its absolute configuration and enantiomeric purity. nih.govwikipedia.orgnih.govresearchgate.netyoutube.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional structure of the molecule. By comparing the experimental VCD spectrum to that predicted by quantum chemical calculations, the absolute configuration of the enantiomers can be unambiguously assigned. This is a powerful tool for ensuring the stereochemical integrity of the compound.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.

Advanced High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of 2-(Azetidin-1-yl)ethanol oxalate and for quantifying any related substances. A variety of HPLC methods, such as reversed-phase or HILIC, can be developed.

Chiral HPLC for Enantiomeric Excess: To determine the enantiomeric purity (enantiomeric excess), a specialized chiral HPLC method is required. nih.govoup.comnih.govsigmaaldrich.comutwente.nl This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers of 2-(Azetidin-1-yl)ethanol. The choice of the CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers, allowing for their accurate quantification. This is of utmost importance as different enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of 2-(Azetidin-1-yl)ethanol and its oxalate salt, GC-MS provides high sensitivity and specificity. The analysis of related amino alcohols and azetidine compounds by GC-MS is well-documented, offering a framework for method development. researchgate.netresearchgate.net

Typically, the analysis involves the derivatization of the polar functional groups (hydroxyl and amine) to increase volatility and thermal stability. A common derivatization technique is silylation. researchgate.net The GC separates the components of the sample based on their boiling points and interactions with the stationary phase of the capillary column, such as a common HP-5MS column. researchgate.net Following separation, the mass spectrometer fragments the molecules and detects the resulting ions, providing a unique mass spectrum that acts as a chemical fingerprint for identification. Both Electron Ionization (EI) and Chemical Ionization (CI) methods can be employed to elucidate the structure of the analyte and any impurities. researchgate.net

Research Findings: Studies on structurally similar compounds, such as N,N-dialkylaminoethanols, have established GC-MS methods for their identification. researchgate.net For instance, the analysis of bis(2-N,N-dialkylaminoethyl)ethers, which share structural motifs with 2-(Azetidin-1-yl)ethanol, was performed on an Agilent GC/MSD system with an HP-5MS capillary column. researchgate.net Similarly, chiral GC-MS methods have been developed for the analysis of cyclic secondary amino acids like azetidine-2-carboxylic acid, demonstrating the technique's capability to separate enantiomers after derivatization. researchgate.net The retention indices and mass spectral data are vital for the unambiguous identification of the target compounds. researchgate.net

Table 1: Representative GC-MS Parameters for Analysis of Related Azetidine Compounds

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Agilent GC/MSD System | researchgate.net |

| Column | HP-5MS Capillary Column | researchgate.net |

| Derivatization | Silylation (for related compounds) | researchgate.net |

| Ionization Mode | Electron Ionization (EI), Chemical Ionization (CI) | researchgate.net |

| CI Reagent Gas | Methane | researchgate.net |

Thin-Layer Chromatography (TLC) in Method Development

Thin-Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique used for the separation and identification of compounds, monitoring reaction progress, and determining sample purity. nih.govyoutube.com In the context of 2-(Azetidin-1-yl)ethanol oxalate, TLC is an invaluable tool for developing more complex separation methods, such as column chromatography or HPLC. mdpi.com Its advantages include simplicity, low cost, and the ability to analyze multiple samples simultaneously. nih.gov

Method development in TLC involves selecting an appropriate stationary phase, typically silica (B1680970) gel (e.g., TLC silica gel 60F254 plates), and a mobile phase (solvent system). mdpi.com The choice of mobile phase is critical for achieving effective separation. nih.gov A mixture of solvents with varying polarities is often used; for amine compounds, a common mobile phase might consist of a combination like chloroform, methanol, and glacial acetic acid. mdpi.com After developing the plate, spots are visualized, often using a UV lamp, and the Retention Factor (Rf) for each spot is calculated. youtube.comyoutube.com The Rf value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. youtube.com

Research Findings: TLC is widely used in pharmaceutical analysis for identification, purity control, and stability studies. mdpi.com For example, a method for analyzing cefazolin (B47455) used a mobile phase of chloroform–methanol–glacial acetic acid (6:4:0.5, v/v/v) on silica gel plates. mdpi.com In the synthesis of vinyl azetidines, TLC was used to monitor the complete consumption of the starting material. acs.org The consistency of the solvent grade and manufacturer is crucial for the repeatability of Rf values, which is especially important when comparing results to established libraries. nih.gov

Table 2: Example TLC Parameters for Method Development

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | TLC Silica gel 60F254 plates | mdpi.com |

| Mobile Phase Example | Chloroform–methanol–glacial acetic acid (6:4:0.5, v/v/v) | mdpi.com |

| Visualization | UV Lamp | youtube.comyoutube.com |

| Quantification | Calculation of Retention Factor (Rf) values | youtube.comyoutube.com |

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This technique is crucial for distinguishing between different crystalline forms (polymorphs), including hydrates and anhydrous forms, which can have different physical properties. nih.gov

Research Findings: While specific crystallographic data for 2-(Azetidin-1-yl)ethanol oxalate is not publicly available, studies on related molecules provide insight into the expected outcomes. The crystal structure of L-azetidine-2-carboxylic acid, a related heterocyclic compound, has been determined, providing a basis for understanding the conformation of the azetidine ring. nih.gov Furthermore, extensive research on oxalate salts of other active pharmaceutical ingredients has demonstrated the power of X-ray crystallography to characterize various hydrated and anhydrous polymorphs. nih.gov For instance, five different crystalline forms of o-desmethylvenlafaxine hydrogen oxalate were identified and characterized using a combination of techniques including single-crystal X-ray diffraction. nih.gov The study of transition metal oxalate compounds also highlights the diverse coordination patterns of the oxalate ion. youtube.com

Table 3: Key Information Obtained from X-ray Crystallography

| Parameter | Significance | Source |

|---|---|---|

| Unit Cell Dimensions | Defines the size and shape of the basic repeating unit of the crystal. | nih.gov |

| Space Group | Describes the symmetry of the crystal lattice. | nih.gov |

| Atomic Coordinates | Provides the precise 3D position of every atom in the molecule. | nih.gov |

| Bond Lengths & Angles | Confirms the chemical structure and reveals conformational details. | nih.gov |

| Intermolecular Interactions | Elucidates hydrogen bonding and other forces governing crystal packing. | nih.gov |

Bio-analytical Methodologies for Related Chemical Entities

Bio-analytical methods are employed to quantify a compound's interaction with biological systems, such as receptors, enzymes, or transporters. For chemical entities related to 2-(Azetidin-1-yl)ethanol, these assays are critical for determining their pharmacological profile. Azetidine derivatives have been explored for their activity as inhibitors of neurotransmitter reuptake. nih.govnih.gov

These studies typically involve in vitro assays using cell lines that express the target protein, for example, the GABA transporters (GAT-1, GAT-3). nih.gov The potency of the compounds is measured by their ability to inhibit the uptake of a radiolabeled substrate (like [³H]GABA). The results are often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the biological activity by 50%.

Research Findings: A study on azetidine derivatives as GABA uptake inhibitors evaluated their affinity for GAT-1 and GAT-3 transporters. nih.gov In this research, azetidin-2-ylacetic acid derivatives with specific lipophilic residues showed high potency at GAT-1, with IC50 values as low as 2.01 µM. nih.gov Another derivative, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, was identified as the most potent GAT-3 inhibitor in the series with an IC50 of 15.3 µM. nih.gov These bio-analytical findings are crucial for establishing structure-activity relationships (SAR), which guide the design of new, more potent compounds.

Table 4: Bio-analytical Data for Structurally Related Azetidine Derivatives

| Compound | Target | Potency (IC₅₀) | Source |

|---|---|---|---|

| Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety) | GAT-1 | 2.83 ± 0.67 µM | nih.gov |

| Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety) | GAT-1 | 2.01 ± 0.77 µM | nih.gov |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 µM | nih.gov |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 µM | nih.gov |

Q & A

Basic: What are the key physicochemical properties of 2-(Azetidin-1-yl)ethanol oxalate critical for experimental design?

The compound exhibits a molecular formula of C₇H₁₃NO₅ (derived from 2-(Azetidin-1-yl)ethanol and oxalic acid) with a predicted density of 1.041±0.06 g/cm³ and a boiling point of 164.1±13.0 °C . It is hygroscopic and requires storage under inert gas (nitrogen/argon) at 2–8°C to prevent decomposition . These properties dictate solvent selection (e.g., polar aprotic solvents) and reaction conditions (e.g., low-temperature handling) to avoid hydrolysis or oxidation.

Basic: What synthetic routes are available for preparing 2-(Azetidin-1-yl)ethanol oxalate?

A common approach involves:

- Step 1 : Synthesis of 2-(Azetidin-1-yl)ethanol via nucleophilic substitution between azetidine and 2-bromoethanol under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Step 2 : Formation of the oxalate salt by reacting the free base with oxalic acid in ethanol, followed by crystallization .

Alternative methods include esterification using oxalyl chloride, though this requires strict anhydrous conditions to avoid side reactions .

Advanced: How can researchers optimize the yield of 2-(Azetidin-1-yl)ethanol oxalate in multi-step syntheses?

Key strategies include:

- Catalyst Optimization : Use of CoCl₂ (1 mol%) in solvent-free acetylation steps to reduce reaction time and improve selectivity .

- Purification : Silica gel chromatography (eluent: dichloromethane/ethanol/ammonia = 50:8:1) effectively separates intermediates, as demonstrated in azetidine derivative syntheses .

- Stoichiometric Control : Maintaining a 1:1 molar ratio of 2-(Azetidin-1-yl)ethanol to oxalic acid during salt formation minimizes unreacted starting material .

Advanced: What analytical techniques are most effective for characterizing 2-(Azetidin-1-yl)ethanol oxalate?

- Spectroscopy :

- Chromatography : TLC (silica, Rf ~0.6–0.8) with UV/KMnO₄ visualization identifies impurities .

- Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 192.0871) .

Advanced: How does the oxalate counterion influence the stability and reactivity of 2-(Azetidin-1-yl)ethanol oxalate?

The oxalate ion enhances crystallinity and reduces hygroscopicity compared to chloride or acetate salts. However, it may limit solubility in non-polar solvents, necessitating polar media (e.g., DMSO/water mixtures) for biological assays. The counterion also participates in hydrogen bonding, stabilizing the solid-state structure but potentially reducing bioavailability in drug delivery systems .

Advanced: What strategies address discrepancies in elemental analysis data for azetidine-containing compounds?

Discrepancies often arise from hydration states or residual solvents. For example, oxalate salts may retain 0.14–0.3 mol H₂O , altering calculated C/H/N ratios. Mitigation includes:

- Karl Fischer titration to quantify water content .

- Thermogravimetric analysis (TGA) to assess decomposition profiles .

- Recrystallization from anhydrous ethanol to minimize solvent inclusion .

Advanced: How to develop HPLC methods for quantifying 2-(Azetidin-1-yl)ethanol oxalate in complex matrices?

- Column : C18 reversed-phase (e.g., 250 × 4.6 mm, 5 µm) with a guard column to retain polar impurities .

- Mobile Phase : Gradient of acetonitrile (10–40%) and 0.1% trifluoroacetic acid in water improves peak symmetry .

- Detection : UV at 210 nm (oxalate absorption) with a calibration range of 0.1–50 µg/mL (R² > 0.995) .

- Validation : Include spike-recovery tests (≥95% recovery in biological samples) and stability studies under light/temperature stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。